molecular formula C6H9N3O2 B574819 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 195070-68-9

2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B574819
CAS No.: 195070-68-9
M. Wt: 155.157
InChI Key: AVFMAEDZNWFUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a carboxylic acid group

Safety and Hazards

The safety and hazards of “2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” can be determined based on its specific structure and properties. For instance, one related compound, “(1-Methyl-1H-pyrazol-4-yl)boronic acid”, is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

The future directions for the study of “2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” and related compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their mechanisms of action, and evaluation of their safety and hazards. Additionally, given the broad range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new drugs based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-Amino-2-(1H-pyrazol-4-yl)acetic acid: Lacks the methyl group on the pyrazole ring.

    2-Amino-2-(3-methyl-1H-pyrazol-4-yl)acetic acid: Methyl group positioned differently on the pyrazole ring.

    2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Methyl group and amino group positioned differently.

Uniqueness: 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring may enhance its stability and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

2-amino-2-(1-methylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFMAEDZNWFUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655712
Record name Amino(1-methyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195070-68-9
Record name Amino(1-methyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.